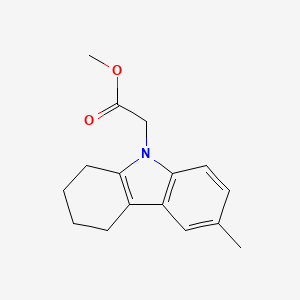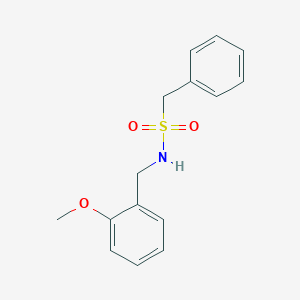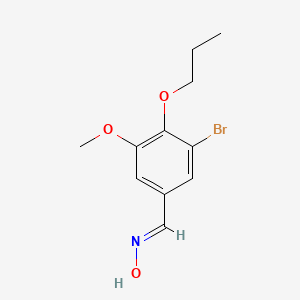
N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine (EMPG) is a chemical compound that belongs to the class of NMDA receptor antagonists. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The purpose of
Applications De Recherche Scientifique
Chemical Synthesis and Reactions :
- N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine derivatives have been utilized in the synthesis of 1,2,4-triazines from thioacylated amino-acid esters, demonstrating their potential in creating diverse chemical structures (Andersen, Ghattas, & Lawesson, 1983).
Agricultural Applications :
- In the context of agriculture, derivatives of this compound, specifically glyphosate [N-(phosphonomethyl)-glycine], have been studied for their environmental impact and transport through soil and water systems (Malone, Shipitalo, Wauchope, & Sumner, 2004).
Medical Research :
- In medical research, the identification of N-ethylglycine in the urine of cancer patients with metastatic bone disease highlights the potential of this compound derivatives in diagnostic applications (Tsuruta et al., 2007).
Material Science :
- Research in material science has explored the use of derivatives of this compound, such as the anionic N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine potassium salt, in micellar electrokinetic capillary chromatography, showcasing their potential in analytical chemistry (de Ridder, Damin, Reijenga, & Chiari, 2001).
Biochemical Research :
- In biochemical research, studies on the interaction of glyphosate (a derivative of this compound) with plant and microbial enzymes have provided insights into the mechanisms of herbicide resistance and enzyme inhibition (Comai, Sen, & Stalker, 1983).
Pharmacological Research :
- Pharmacologically, derivatives like Glycine Transporter-1 (GlyT1) inhibitors, which are derived from a series of [4-Phenyl-1(propylsulfonyl)piperidin-4-yl]methyl Benzamides, have been studied for their in vivo efficacy, indicating the potential of this compound in the development of new therapeutic agents (Lindsley et al., 2006).
Propriétés
IUPAC Name |
2-(N-ethylsulfonyl-4-methoxyanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-3-18(15,16)12(8-11(13)14)9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQMBSAMGVNBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(methylthio)-1H-tetrazol-1-yl]phenol](/img/structure/B5554746.png)
![3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554749.png)


![ethyl 2-[(phenoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5554763.png)
![(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5554782.png)


![N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5554821.png)
![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)
![N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5554843.png)

![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)